2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol
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Overview
Description
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethylpiperidine with 4-bromopyridine under basic conditions, followed by reduction and subsequent hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-one.
Reduction: 2,5-Dimethyl-1-[2-(piperidin-4-yl)ethyl]piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpiperidine: Lacks the pyridine moiety, making it less versatile in receptor interactions.
4-(2-Pyridyl)piperidine: Lacks the methyl groups, potentially altering its pharmacokinetic properties.
2,5-Dimethyl-1-[2-(pyridin-3-yl)ethyl]piperidin-4-ol: Similar structure but with the pyridine moiety at a different position, which may affect its binding properties.
Uniqueness
2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
CAS No. |
63791-81-1 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2,5-dimethyl-1-(2-pyridin-4-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C14H22N2O/c1-11-10-16(12(2)9-14(11)17)8-5-13-3-6-15-7-4-13/h3-4,6-7,11-12,14,17H,5,8-10H2,1-2H3 |
InChI Key |
HGMLUNRQUBJRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=NC=C2)C)O |
Origin of Product |
United States |
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